

An In-depth Technical Guide to Methyl 3-pentenoate

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Compound of Interest

Compound Name: Methyl 3-pentenoate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **methyl 3-pentenoate**, a valuable unsaturated ester in organic synthesis. It covers its chemical identity, physical properties, synthesis, and reactivity, with a focus on data and methodologies relevant to research and development.

Chemical Identity and Properties

Methyl 3-pentenoate is an organic compound with the molecular formula C₆H₁₀O₂. It exists as two geometric isomers, (E)- and (Z)-. The (E)-isomer, also known as methyl trans-3-pentenoate, is the more common and extensively documented form.

IUPAC Name: Methyl pent-3-enoate^[1] Stereoisomer-specific IUPAC Names:

- methyl (3E)-pent-3-enoate^{[2][3]}
- methyl (3Z)-pent-3-enoate

CAS Numbers:

- 818-58-6: This number is often used for the unspecified mixture of isomers or the (E)-isomer.
^{[1][2][3][4]}

- 20515-19-9: This number is specifically assigned to the (E)-isomer, methyl trans-3-pentenoate.[3][5]

Physicochemical Properties

The following table summarizes the key physical and chemical properties of **methyl 3-pentenoate**, primarily referring to the (E)-isomer.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₁₀ O ₂	[2][3][4][5]
Molecular Weight	114.14 g/mol	[2][3][5]
Appearance	Colorless to light yellow clear liquid	[6]
Density	0.93 g/mL at 25 °C	[6]
Boiling Point	137-139 °C (at 760 mmHg)	[6]
55-56 °C (at 20 mmHg)	[4]	
Refractive Index	n _{20/D} 1.420 - 1.421	[6]
Flash Point	24 °C (75.2 °F) - closed cup	

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the identification and characterization of **methyl 3-pentenoate**. Below are the expected characteristic signals based on its structure.

Infrared (IR) Spectroscopy: The IR spectrum of **methyl 3-pentenoate** would exhibit characteristic absorption bands for its functional groups.

Wavenumber (cm ⁻¹)	Vibration	Functional Group
~3080	C-H stretch	=C-H (alkene)
3000-2850	C-H stretch	-C-H (alkane)
~1740	C=O stretch	Ester
~1650	C=C stretch	Alkene
~1200	C-O stretch	Ester

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra provide detailed structural information. The expected chemical shifts for methyl (E)-3-pentenoate are:

- ¹H NMR:
 - ~5.5-5.7 ppm: Two vinyl protons (-CH=CH-), showing complex splitting.
 - ~3.7 ppm: A singlet for the three methyl protons of the ester group (-OCH₃).
 - ~3.0 ppm: A doublet for the two allylic protons (-CH₂-COOCH₃).
 - ~1.7 ppm: A doublet of doublets for the three methyl protons adjacent to the double bond (CH₃-CH=).
- ¹³C NMR:
 - ~172 ppm: Carbonyl carbon of the ester (C=O).
 - ~120-130 ppm: Two vinyl carbons (-CH=CH-).
 - ~51 ppm: Methyl carbon of the ester (-OCH₃).
 - ~38 ppm: Allylic carbon (-CH₂-COOCH₃).
 - ~17 ppm: Methyl carbon adjacent to the double bond (CH₃-CH=).

Synthesis and Reactivity

Methyl 3-pentenoate is a versatile building block in organic synthesis. Its reactivity is dominated by the alkene and ester functional groups.

Synthesis of Methyl 3-pentenoate

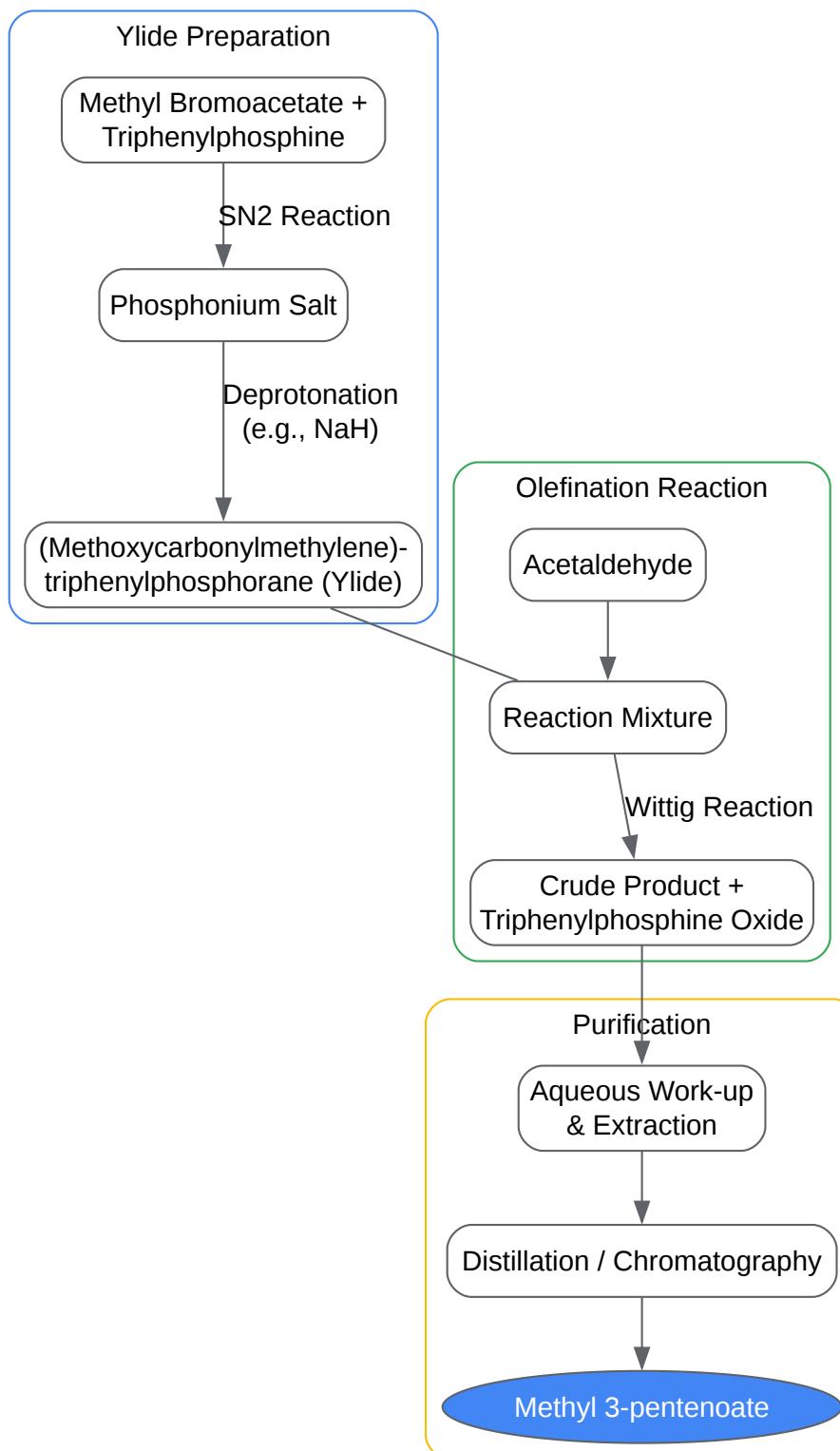
A common and effective method for the synthesis of α,β -unsaturated esters like **methyl 3-pentenoate** is the Wittig reaction. This reaction involves the coupling of an aldehyde with a phosphorus ylide. For the synthesis of methyl (E)-3-pentenoate, acetaldehyde can be reacted with a stabilized ylide, (methoxycarbonylmethylene)triphenylphosphorane.

Experimental Protocol: Representative Wittig Olefination

- Step 1: Ylide Formation: (Methoxycarbonylmethylene)triphenylphosphorane is prepared from methyl bromoacetate and triphenylphosphine, followed by deprotonation with a suitable base (e.g., sodium hydride) in an anhydrous aprotic solvent like THF.
- Step 2: Olefination: Acetaldehyde, dissolved in the same solvent, is added dropwise to the ylide solution at a controlled temperature (often 0 °C to room temperature).
- Step 3: Work-up and Purification: The reaction is quenched, and the product is extracted. The byproduct, triphenylphosphine oxide, is often removed by crystallization or chromatography. The crude product is then purified by distillation under reduced pressure to yield **methyl 3-pentenoate**. The use of a stabilized ylide generally favors the formation of the (E)-isomer.

The logical workflow for this synthesis is depicted in the following diagram.

Workflow for the Synthesis of Methyl 3-pentenoate via Wittig Reaction

[Click to download full resolution via product page](#)Synthesis of **Methyl 3-pentenoate** via Wittig Reaction.

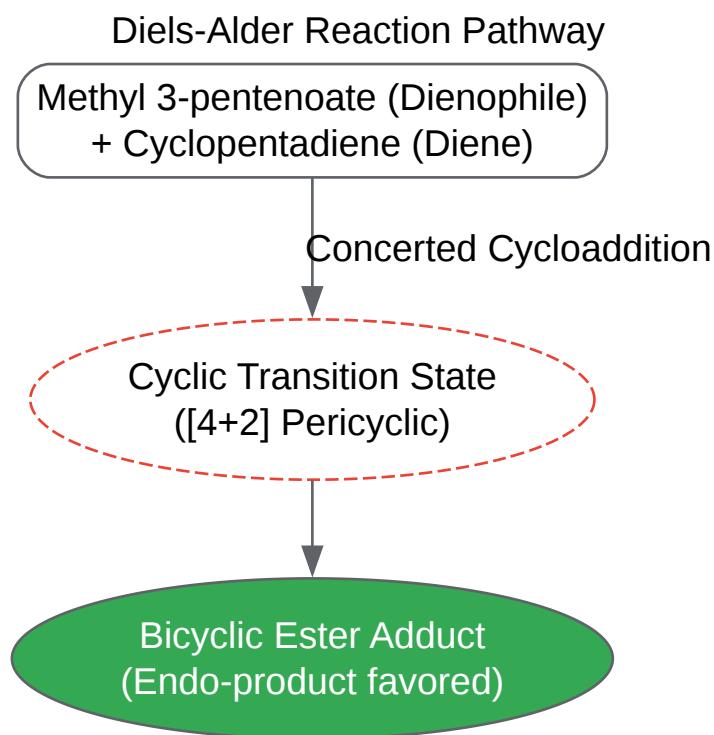
Key Reactions of Methyl 3-pentenoate

The electron-withdrawing nature of the ester group makes the double bond of **methyl 3-pentenoate** an excellent participant in several important carbon-carbon bond-forming reactions.

Diels-Alder Reaction: As a dienophile, **methyl 3-pentenoate** can react with a conjugated diene in a [4+2] cycloaddition to form a six-membered ring.^[7] A classic example is the reaction with cyclopentadiene, which is highly reactive due to its locked s-cis conformation.^[8]

Experimental Protocol: Representative Diels-Alder Reaction

- Step 1: Reactant Preparation: Freshly cracked cyclopentadiene (obtained from the retro-Diels-Alder reaction of dicyclopentadiene) is dissolved in a suitable solvent like ethyl acetate or dichloromethane.
- Step 2: Cycloaddition: **Methyl 3-pentenoate** is added to the cyclopentadiene solution. The reaction is often exothermic and can proceed at room temperature or with gentle heating.
- Step 3: Product Isolation: After the reaction is complete, the solvent is removed under reduced pressure. The resulting adduct, a bicyclic ester, can be purified by column chromatography or distillation. The reaction typically favors the formation of the endo stereoisomer due to secondary orbital interactions.



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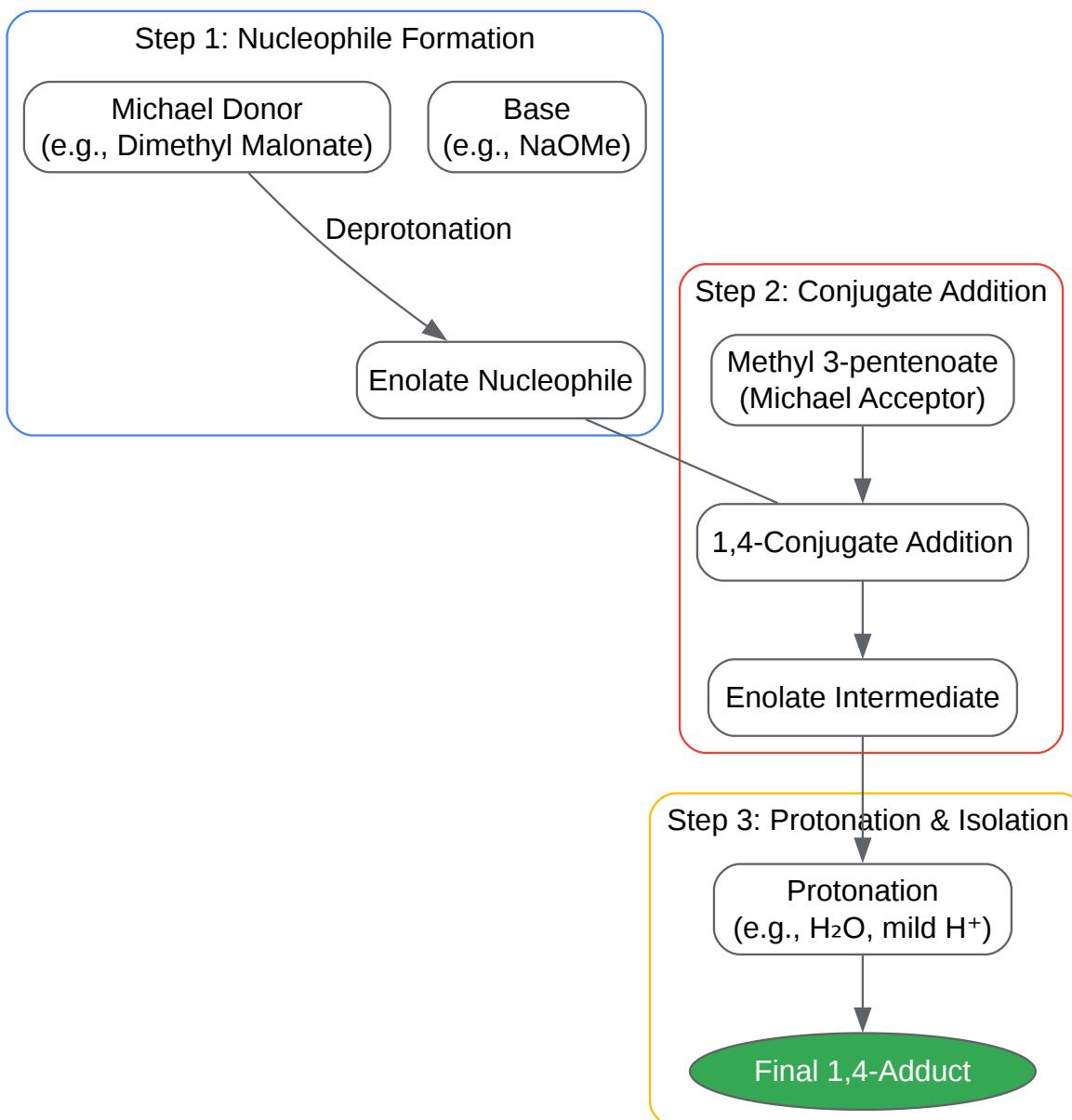
General Pathway of a Diels-Alder Reaction.

Michael Addition: The double bond in **methyl 3-pentenoate** is an excellent Michael acceptor. It can undergo conjugate addition with a wide range of nucleophiles (Michael donors), such as enolates derived from malonic esters, β -ketoesters, or organocuprates.

Experimental Protocol: Representative Michael Addition

- Step 1: Nucleophile Generation: A Michael donor, such as dimethyl malonate, is deprotonated using a base (e.g., sodium methoxide) in a suitable solvent (e.g., methanol) to generate the nucleophilic enolate.
- Step 2: Conjugate Addition: **Methyl 3-pentenoate** is added to the solution of the nucleophile. The reaction mixture is stirred, often at room temperature, until the starting material is consumed.
- Step 3: Work-up and Purification: The reaction is neutralized with a weak acid, and the product is extracted. Purification is typically achieved through distillation or column chromatography to yield the 1,4-adduct.

Michael Addition Logical Flow

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Logical Flow of a Michael Addition Reaction.

Applications in Research and Development

Methyl 3-pentenoate serves as an important intermediate in the synthesis of more complex molecules.

- Fine Chemicals and Fragrances: Its structure is a motif in various natural and synthetic compounds, and it can be used as a starting material in the fragrance and flavor industry.[\[6\]](#)
- Pharmaceuticals and Agrochemicals: The ability to form new carbon-carbon bonds via Diels-Alder and Michael reactions makes it a useful precursor for creating cyclic and functionalized scaffolds found in many pharmaceutical and agrochemical agents.[\[6\]](#)
- Polymer Chemistry: It can be incorporated into polymer chains as a monomer to modify the properties of materials, such as introducing flexibility or providing sites for further functionalization.
- Mechanistic Studies: Due to its relatively simple structure, it is employed in laboratories to study the mechanisms, stereoselectivity, and regioselectivity of fundamental organic reactions.[\[6\]](#)

This guide provides a foundational understanding of **methyl 3-pentenoate** for professionals in the chemical sciences. The detailed protocols are representative, and specific reaction conditions may require optimization based on the specific substrates and desired outcomes.

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